![molecular formula C20H18Cl2N2O2 B4329941 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B4329941.png)
2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It was first synthesized in 1983 by Dr. Kenneth A. Jacobson and his team at the National Institutes of Health (NIH) in the United States. Since then, DPCPX has been widely used in scientific research for its ability to selectively block the adenosine A1 receptor.
Mechanism of Action
2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide selectively blocks the adenosine A1 receptor by binding to the receptor and preventing adenosine from binding. Adenosine is a naturally occurring molecule in the body that activates the adenosine A1 receptor. By blocking this receptor, 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide can prevent the effects of adenosine on various physiological processes.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to reduce the release of neurotransmitters such as dopamine and acetylcholine. It has also been shown to reduce blood pressure and heart rate, and to increase the release of renin, a hormone involved in regulating blood pressure.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide in lab experiments is its ability to selectively block the adenosine A1 receptor. This allows researchers to study the specific effects of this receptor on various physiological processes. However, one limitation of using 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide is that it may not be as selective as other adenosine A1 receptor antagonists. In addition, it may have off-target effects on other receptors or enzymes.
Future Directions
There are several future directions for research involving 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide. One area of interest is the role of the adenosine A1 receptor in sleep regulation. 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide has been shown to reduce the amount of time spent in non-REM sleep, suggesting that this receptor may play a role in regulating sleep. Another area of interest is the role of the adenosine A1 receptor in cardiovascular function. 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide has been shown to reduce blood pressure and heart rate, suggesting that this receptor may be a target for developing new treatments for hypertension. Finally, 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide may be used as a tool for studying the role of the adenosine A1 receptor in various diseases, such as Parkinson's disease and Alzheimer's disease.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide is widely used in scientific research to selectively block the adenosine A1 receptor. This receptor is involved in a wide range of physiological processes, including sleep regulation, cardiovascular function, and neurotransmitter release. By blocking the adenosine A1 receptor, 2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide can help researchers better understand the role of this receptor in various physiological processes.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(4-pyrrol-1-ylphenyl)methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2/c1-14(26-19-9-6-16(21)12-18(19)22)20(25)23-13-15-4-7-17(8-5-15)24-10-2-3-11-24/h2-12,14H,13H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSDNLADWNMCMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)N2C=CC=C2)OC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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